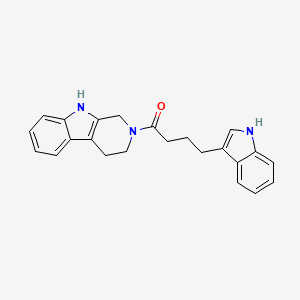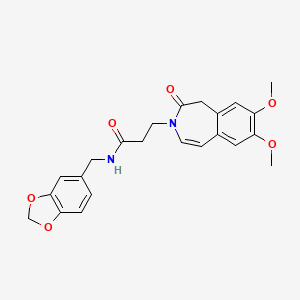![molecular formula C18H20N4O3S B11005962 3-(7-methoxy-1H-indol-1-yl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11005962.png)
3-(7-methoxy-1H-indol-1-yl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(7-Methoxy-1H-indol-1-yl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]propanamide is a complex organic compound that features an indole ring substituted with a methoxy group, a thiadiazole ring, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-methoxy-1H-indol-1-yl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]propanamide typically involves multiple steps:
Formation of the Indole Derivative: The starting material, 7-methoxyindole, is synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone under acidic conditions.
Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced via a cyclization reaction involving thiosemicarbazide and an appropriate carboxylic acid derivative.
Coupling Reaction: The indole derivative is then coupled with the thiadiazole derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the Final Product: The final step involves the reaction of the intermediate with tetrahydrofuran-2-carboxylic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group on the indole ring can undergo oxidation to form a hydroxyl group, potentially altering the compound’s biological activity.
Reduction: The carbonyl group in the propanamide moiety can be reduced to an alcohol, which may affect the compound’s solubility and reactivity.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution on the indole ring can be achieved using reagents like halogens or nitro compounds, while nucleophilic substitution on the thiadiazole ring can be facilitated by bases like sodium hydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated indole derivative, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, 3-(7-methoxy-1H-indol-1-yl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]propanamide may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. The presence of the indole and thiadiazole rings suggests it may have activity against certain diseases, such as cancer or infectious diseases, by modulating specific biological pathways.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may confer advantages in specific industrial processes.
Mechanism of Action
The mechanism of action of 3-(7-methoxy-1H-indol-1-yl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]propanamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The indole ring is known to interact with various biological targets, while the thiadiazole ring may enhance binding affinity and specificity. The compound may exert its effects by modulating signaling pathways, inhibiting enzyme activity, or altering gene expression.
Comparison with Similar Compounds
Similar Compounds
3-(5-Methoxy-1H-indol-1-yl)propanoic acid: Similar indole structure but lacks the thiadiazole and tetrahydrofuran moieties.
3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: Indole derivatives with different substituents that exhibit various biological activities.
7-Methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidine-4-amine: Another indole-based compound with different functional groups and biological activities.
Uniqueness
The uniqueness of 3-(7-methoxy-1H-indol-1-yl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]propanamide lies in its combination of an indole ring with a methoxy group, a thiadiazole ring, and a tetrahydrofuran moiety. This unique structure may confer specific biological activities and make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H20N4O3S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-(7-methoxyindol-1-yl)-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C18H20N4O3S/c1-24-13-5-2-4-12-7-9-22(16(12)13)10-8-15(23)19-18-21-20-17(26-18)14-6-3-11-25-14/h2,4-5,7,9,14H,3,6,8,10-11H2,1H3,(H,19,21,23) |
InChI Key |
TXGJXIKUNBANES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N(C=C2)CCC(=O)NC3=NN=C(S3)C4CCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide](/img/structure/B11005881.png)
![3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B11005890.png)
![2-(4-bromo-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B11005892.png)
![N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-alanine](/img/structure/B11005897.png)
![N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine](/img/structure/B11005900.png)
![trans-4-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11005906.png)


![N-[4-(azepan-1-yl)phenyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B11005929.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B11005935.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide](/img/structure/B11005944.png)
![methyl 1-(2,5-dimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B11005956.png)
![N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B11005958.png)
![Ethyl (2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11005961.png)
